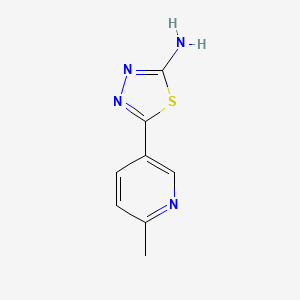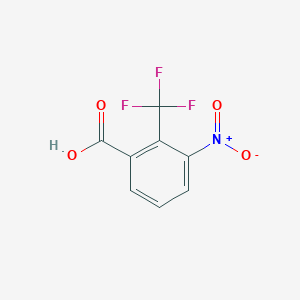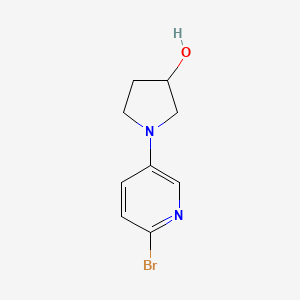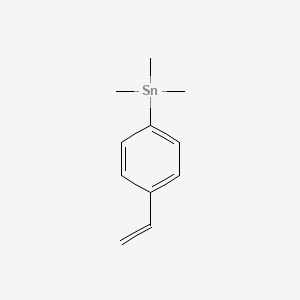
Trimethyl(4-vinylphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(4-vinylphenyl)stannane: is an organotin compound with the molecular formula C11H16Sn It is characterized by the presence of a tin atom bonded to a trimethyl group and a 4-vinylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethyl(4-vinylphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of 4-vinylphenylmagnesium bromide with trimethyltin chloride . The reaction typically occurs in an anhydrous solvent such as diethyl ether under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organotin compound synthesis apply. Industrial production would likely involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(4-vinylphenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The tin atom in the compound can participate in nucleophilic substitution reactions, where the trimethyl groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other organotin oxides.
Coupling Reactions: It can undergo coupling reactions with other organometallic compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of new carbon-tin bonds.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted organotin compounds.
Oxidation Products: Oxidation typically yields tin oxides or organotin oxides.
Coupling Products: Coupling reactions can produce complex organotin compounds with multiple functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Trimethyl(4-vinylphenyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the preparation of other organotin compounds and as a precursor for catalysts in various chemical reactions.
Biology and Medicine: In biological research, organotin compounds, including this compound, are studied for their potential biological activity. Some organotin compounds have shown promise as antifungal and antibacterial agents, although their toxicity remains a concern.
Industry: In the industrial sector, this compound is used in the production of polymers and as an additive in the manufacture of certain types of plastics. It is also used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of trimethyl(4-vinylphenyl)stannane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms or molecules, leading to the formation of new chemical structures. In biological systems, organotin compounds can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Trimethyl(phenylmethyl)stannane: This compound has a similar structure but with a phenylmethyl group instead of a 4-vinylphenyl group.
Tetramethyltin: This compound contains four methyl groups bonded to a tin atom, lacking the vinylphenyl group.
Uniqueness: Trimethyl(4-vinylphenyl)stannane is unique due to the presence of the 4-vinylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the vinyl group can participate in additional chemical reactions, such as polymerization or coupling reactions.
Propiedades
Fórmula molecular |
C11H16Sn |
|---|---|
Peso molecular |
266.95 g/mol |
Nombre IUPAC |
(4-ethenylphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H7.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h2,4-7H,1H2;3*1H3; |
Clave InChI |
RNVJDKITSPLHGC-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13703162.png)

![2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B13703165.png)
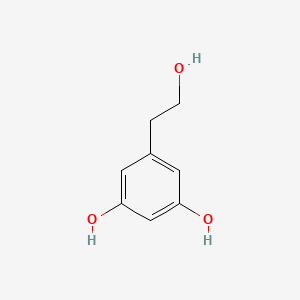
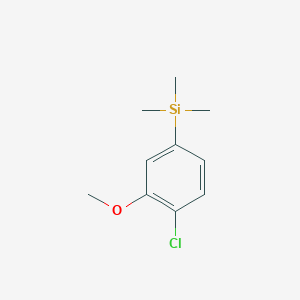
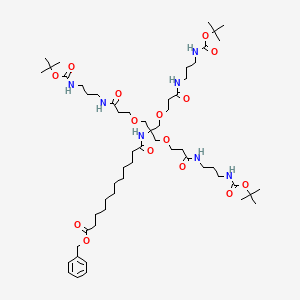
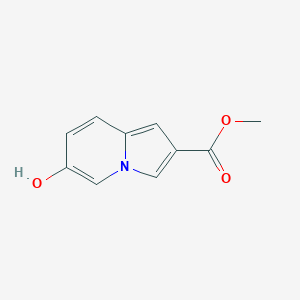

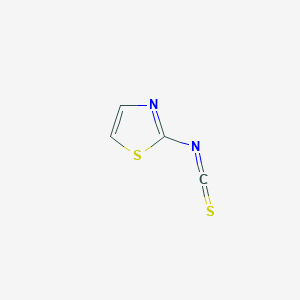
![N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
